![molecular formula C12H19NO2 B13247704 2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13247704.png)
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a liquid at room temperature and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 1-phenylethylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol: Similar structure but with a different substituent on the ethylamine group.
2-{2-[(2-Aminoethyl)amino]ethoxy}ethan-1-ol: Contains an aminoethyl group instead of a phenylethyl group.
2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Contains an ethylamino group instead of a phenylethyl group.
Uniqueness
2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol is unique due to its specific phenylethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[2-(1-phenylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13-7-9-15-10-8-14/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
OKSGRZAJHAZMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


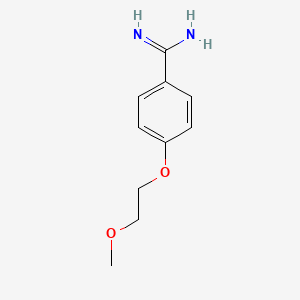
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13247634.png)
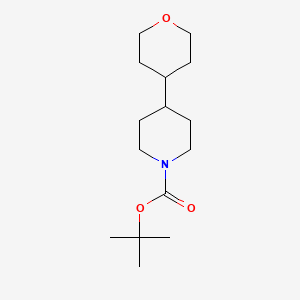

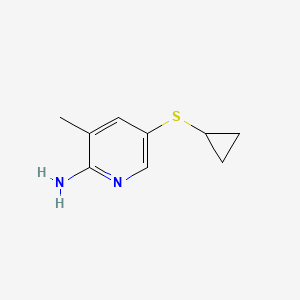

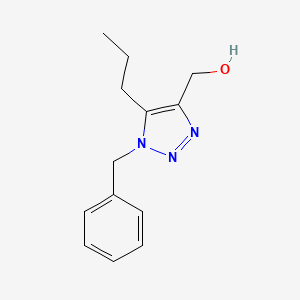
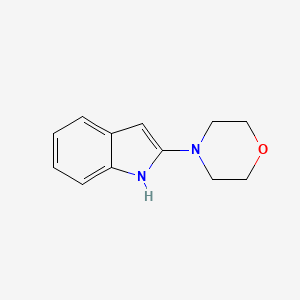
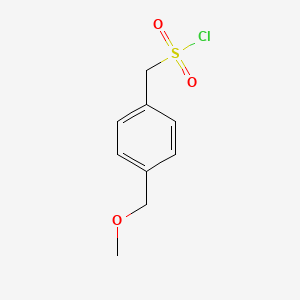
![2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13247685.png)
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
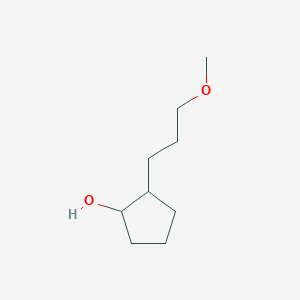
![6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine](/img/structure/B13247701.png)
![1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13247710.png)
